molecular formula C17H13BrF3N3O2 B11547422 3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide

3-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B11547422
M. Wt: 428.2 g/mol
InChI Key: PXDZFTXWNPRKSJ-LSHDLFTRSA-N
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Description

2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves the condensation reaction between 4-bromobenzaldehyde and hydrazinecarboxamide, followed by the reaction with 3-(trifluoromethyl)aniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of both bromophenyl and trifluoromethyl groups, which impart distinct chemical and physical properties. The bromophenyl group allows for further functionalization through substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .

Properties

Molecular Formula

C17H13BrF3N3O2

Molecular Weight

428.2 g/mol

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-[3-(trifluoromethyl)phenyl]propanediamide

InChI

InChI=1S/C17H13BrF3N3O2/c18-13-6-4-11(5-7-13)10-22-24-16(26)9-15(25)23-14-3-1-2-12(8-14)17(19,20)21/h1-8,10H,9H2,(H,23,25)(H,24,26)/b22-10+

InChI Key

PXDZFTXWNPRKSJ-LSHDLFTRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)CC(=O)N/N=C/C2=CC=C(C=C2)Br)C(F)(F)F

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC(=O)NN=CC2=CC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

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